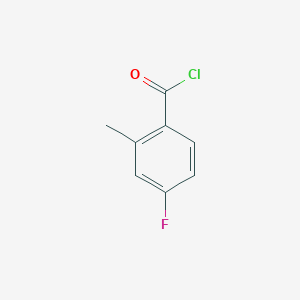

4-Fluoro-2-methylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-fluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUXJRQQHJREGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397618 | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-43-6 | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-2-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-43-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Due to its reactive acyl chloride group and the presence of fluorine, this compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules.[2]

Core Physical and Chemical Properties

This compound is a fluorinated acid chloride.[1] It presents as a clear liquid under standard conditions.[3] Like other lower acyl chlorides, it is expected to be a colorless liquid with a pungent odor, and it reacts with water, indicating it is not soluble and cannot form an aqueous solution.[4]

Quantitative Data Summary

Comprehensive experimental data for this compound is not widely published. The available data is summarized below.

| Property | Value | Source(s) |

| CAS Number | 21900-43-6 | [1][3] |

| Molecular Formula | C₈H₆ClFO | [1][3] |

| Molecular Weight | 172.58 g/mol | [1][3] |

| Physical Appearance | Clear liquid | [3] |

| Density | 1.265 g/cm³ | [5] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Refractive Index | Data not available | |

| Purity | ≥98% (Commercially available) | [3] |

Comparative Data of Isomers and Related Compounds

For context and estimation purposes, the physical properties of closely related isomers and analogs are presented below. These values highlight the expected range for the title compound.

| Compound | CAS Number | Density (g/mL at 25°C) | Boiling Point (°C / mmHg) | Refractive Index (n20/D) |

| 4-Fluoro-3-methylbenzoyl chloride | 455-84-5 | 1.215 | 129-133 / 17 | 1.5320 |

| 2-Fluoro-6-methylbenzoyl chloride | 535961-78-5 | ~1.3 | 204.9 / 760 | Data not available |

| 4-Fluorobenzoyl chloride | 403-43-0 | 1.342 | 82 / 20 | 1.532 |

| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | 189807-21-4 | 1.495 | 157 / 760 | 1.468 |

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is via the chlorination of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. The most common and effective chlorinating agent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9]

Reaction: 4-fluoro-2-methylbenzoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

Detailed Protocol:

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts). All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.[10] The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: The flask is charged with 4-fluoro-2-methylbenzoic acid (1.0 equivalent).

-

Addition of Reagent: An excess of thionyl chloride (SOCl₂, typically 2.0-3.0 equivalents) is added to the flask.[10] A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents) can be added to accelerate the reaction.[9]

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred vigorously.[10] The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically run for 2-4 hours.[9]

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess thionyl chloride is carefully removed by distillation under reduced pressure (vacuum).[10]

-

To ensure complete removal, a high-boiling-point inert solvent like toluene may be added and subsequently evaporated under vacuum.[9]

-

-

Purification: The resulting crude this compound, obtained as an oil, is then purified by fractional distillation under high vacuum to yield the final product. The purity can be assessed by GC-MS or NMR spectroscopy.

Logical and Workflow Diagrams

The following diagram illustrates the experimental workflow for the synthesis of this compound from its carboxylic acid precursor.

Caption: Workflow for the synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 21900-43-6,this compound 99 [lookchemicals.com]

- 6. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]

- 7. 4-Fluorobenzoyl chloride 98 403-43-0 [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Fluoro-2-methylbenzoyl chloride (CAS: 21900-43-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzoyl chloride, a key reagent in synthetic chemistry with significant potential in proteomics research and drug development. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its application in peptide labeling.

Core Chemical Identity and Properties

This compound, also known as 4-Fluoro-o-toluoyl chloride, is a halogenated aromatic acyl chloride.[1] Its structure incorporates a fluorine atom and a methyl group on the benzene ring, which can impart unique properties to molecules synthesized from it. The acyl chloride functional group is highly reactive and serves as a versatile handle for introducing the 4-fluoro-2-methylbenzoyl moiety into various molecular scaffolds. This compound is particularly noted for its application as a fluorinated acid chloride in proteomics research.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 21900-43-6 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [1] |

| Appearance | Clear liquid[2] |

| Purity | ≥98% |

| Density | 1.265 g/cm³[3] |

| Boiling Point | 204.6 °C at 760 mmHg[3] |

| Flash Point | 77.6 °C[3] |

| Synonyms | 4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene[1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂), which converts the carboxylic acid to the more reactive acyl chloride.

Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzoic Acid

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.[5]

Materials:

-

4-Fluoro-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methylbenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. Anhydrous DCM can be used as a solvent if necessary.

-

Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C).

-

Maintain the reflux for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution can be employed).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction releases hydrogen chloride and sulfur dioxide gases, which should be trapped or neutralized.

References

An In-depth Technical Guide to 4-Fluoro-2-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-43-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for proteomics research. This document outlines its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a logical workflow for its utilization in synthetic chemistry.

Core Chemical Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the fluorine atom and the methyl group on the benzene ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO | [1][2][3][4] |

| Molecular Weight | 172.58 g/mol | [1][2][3][4] |

| CAS Number | 21900-43-6 | [1][4] |

| Appearance | Clear liquid | [2] |

| Synonyms | 4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent amidation reaction. These protocols are based on established chemical principles for the synthesis of acyl chlorides and their derivatives.

Synthesis of this compound from 4-Fluoro-2-methylbenzoic Acid

This protocol details the conversion of 4-fluoro-2-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective method.

Materials:

-

4-Fluoro-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another suitable inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Gas trap (for HCl and SO₂ byproducts)

-

Vacuum distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap.

-

Add 4-fluoro-2-methylbenzoic acid (1.0 eq) to the flask.

-

Add anhydrous toluene to the flask to create a slurry.

-

Carefully add an excess of thionyl chloride (approximately 2-3 eq) to the flask.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) with constant stirring.

-

Maintain the reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by taking small aliquots and carefully quenching them with methanol to form the methyl ester, which can then be analyzed by GC-MS or TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.

-

The resulting crude this compound, typically a pale yellow oil, can be purified by vacuum distillation if necessary.

Amidation of this compound with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine to form the corresponding amide.

Materials:

-

This compound

-

Primary amine (e.g., aniline or benzylamine)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Triethylamine (or another non-nucleophilic base)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the flask via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure amide.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow from the starting carboxylic acid to the final amide product, representing a common experimental pathway in medicinal chemistry and drug development.

Caption: Synthetic workflow for the preparation and reaction of this compound.

References

- 1. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 2. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

Synthesis of 4-Fluoro-2-methylbenzoyl Chloride from m-Fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-2-methylbenzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, m-fluorotoluene, and proceeds through a two-step reaction sequence involving a Friedel-Crafts acylation to form 4-fluoro-2-methylbenzoic acid, followed by chlorination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from m-fluorotoluene is a two-step process. The first step involves the Friedel-Crafts acylation of m-fluorotoluene to produce 4-fluoro-2-methylbenzoic acid. This is followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Caption: Overall synthetic pathway from m-fluorotoluene to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid

This procedure follows the method described in patent CN110903176A, which details a Friedel-Crafts acylation followed by hydrolysis.[1]

2.1.1. Friedel-Crafts Acylation

-

To a 2000 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.

-

Under a nitrogen atmosphere, cool the mixture to approximately 0°C.

-

Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride to the cooled mixture.

-

Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the reaction temperature between 0 and 10°C.

-

Monitor the reaction progress by HPLC. The reaction is considered complete when the residual m-fluorotoluene is 0.5% or less.

2.1.2. Hydrolysis and Acidification

-

To the organic phase from the previous step, add 440 g of a 30% aqueous solution of sodium hydroxide.

-

Stir the mixture for one hour.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Allow the layers to separate and remove the aqueous phase.

-

Wash the organic phase with water.

-

Remove the solvent by distillation under normal pressure to obtain the crude product.

2.1.3. Purification

-

To the crude product, add 360 g of toluene.

-

Heat the mixture to reflux until the solution is clear.

-

Cool the solution to about 20°C to induce crystallization.

-

Filter the solid and dry to obtain 4-fluoro-2-methylbenzoic acid.

Step 2: Synthesis of this compound

The conversion of 4-fluoro-2-methylbenzoic acid to this compound can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

2.2.1. Using Thionyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-fluoro-2-methylbenzoic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation, often under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

2.2.2. Using Oxalyl Chloride

-

Dissolve 4-fluoro-2-methylbenzoic acid in an inert anhydrous solvent such as dichloromethane (DCM) or toluene in a reaction flask under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.

-

Purification can be achieved by vacuum distillation.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 4-fluoro-2-methylbenzoic acid as reported in the literature.

Table 1: Reactants for the Synthesis of 4-Fluoro-2-methylbenzoic Acid [1]

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| m-Fluorotoluene | C₇H₇F | 110.13 | 110 | 1 |

| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 200.2 | 1.1 |

| Anhydrous Aluminum Trichloride | AlCl₃ | 133.34 | 146.3 | 1.1 |

| Sodium Hydroxide | NaOH | 40.00 | 132 (in 440g of 30% solution) | 3.3 |

| Toluene (for recrystallization) | C₇H₈ | 92.14 | 360 | - |

Table 2: Product Yield and Purity for 4-Fluoro-2-methylbenzoic Acid [1]

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (g) | Overall Yield (%) | Purity (HPLC) (%) |

| 4-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 94 | 61 | ~98.5 |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound from m-fluorotoluene.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Reactivity of 4-Fluoro-2-methylbenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzoyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a reactive acyl chloride group, an electron-withdrawing fluorine atom, and a sterically influential methyl group in the ortho position, imparts a unique reactivity profile. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying mechanistic principles, quantitative reactivity data, and detailed experimental protocols. Understanding these aspects is crucial for the strategic design of synthetic routes and the development of novel molecular entities.

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This reaction proceeds via a tetrahedral intermediate, and the overall rate is influenced by the electrophilicity of the carbonyl carbon, the nucleophilicity of the attacking species, the stability of the leaving group (chloride ion), and steric hindrance around the reaction center.[1]

The substituents on the benzoyl chloride ring play a critical role in modulating its reactivity. The fluorine atom at the para-position is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and generally accelerates the rate of nucleophilic attack. Conversely, the methyl group at the ortho-position introduces steric hindrance, which can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing the reaction rate.[2] The interplay of these electronic and steric effects dictates the overall reactivity of this compound.

Reactivity with Nucleophiles: A Quantitative Perspective

The reactivity of this compound is best understood through quantitative data, such as reaction rates and product yields under various conditions. While specific kinetic data for this exact molecule is sparse in the public domain, we can infer its reactivity by comparing it to related substituted benzoyl chlorides.

Table 1: Comparative Solvolysis Rate Constants of Substituted Benzoyl Chlorides

| Benzoyl Chloride Derivative | Solvent System | Temperature (°C) | Relative Rate Constant (k_rel) | Reference |

| Benzoyl chloride | 97% Acetone-Water | 25 | 1.00 | [3] |

| 4-Chlorobenzoyl chloride | 97% Acetone-Water | 25 | 2.37 | [3] |

| 4-Methylbenzoyl chloride | 97% Acetone-Water | 25 | 0.23 | [3] |

| This compound | 97% Acetone-Water | 25 | (Estimated) ~0.8-1.5 | [2][3] |

Note: The relative rate for this compound is an estimation based on the competing effects of the electron-withdrawing fluorine and the sterically hindering/electron-donating ortho-methyl group.

The electron-withdrawing nature of the fluorine atom is expected to increase the rate of solvolysis compared to benzoyl chloride. However, the ortho-methyl group will sterically hinder the approach of the nucleophile (water or hydroxide), which would decrease the rate. The net effect is likely a reactivity that is comparable to or slightly greater than unsubstituted benzoyl chloride.

Reaction with Amine Nucleophiles: Amide Formation

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted amides. The reaction is typically fast and exothermic.

General Reaction Scheme:

The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct, which can otherwise form an unreactive ammonium salt with the starting amine.

Table 2: Representative Yields for the Aminolysis of this compound

| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | Dichloromethane | 2 | >90 (Estimated) | [4] |

| Benzylamine | Triethylamine | Dichloromethane | 1 | >95 (Estimated) | [5] |

| Morpholine | Triethylamine | Tetrahydrofuran | 1 | >95 (Estimated) | [5] |

Note: Yields are estimated based on typical acylation reactions of substituted benzoyl chlorides with amines.

Experimental Protocol: Synthesis of N-phenyl-4-fluoro-2-methylbenzamide

-

Materials: this compound (1.0 eq), aniline (1.1 eq), pyridine (1.2 eq), and anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve aniline and pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine and aniline, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-phenyl-4-fluoro-2-methylbenzamide.

-

Reaction with Alcohol Nucleophiles: Ester Formation

This compound reacts with alcohols to form the corresponding esters. These reactions are generally slower than aminolysis and may require heating or the use of a catalyst, such as a tertiary amine or 4-dimethylaminopyridine (DMAP).

General Reaction Scheme:

Table 3: Representative Yields for the Esterification with this compound

| Alcohol Nucleophile | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Methanol | Pyridine | Toluene | Reflux, 4h | >85 (Estimated) | [6] |

| Ethanol | DMAP (cat.) | Dichloromethane | Room Temp, 6h | >90 (Estimated) | [7] |

| Isopropanol | Triethylamine | Tetrahydrofuran | Reflux, 8h | >80 (Estimated) | [7] |

Note: Yields are estimated based on typical esterification reactions of substituted benzoyl chlorides with alcohols.

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-methylbenzoate

-

Materials: this compound (1.0 eq), methanol (excess, can be used as solvent), and pyridine (1.2 eq).

-

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

-

Cool the solution to 0 °C.

-

Slowly add pyridine to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Hydrolysis: Reaction with Water

Like most acyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, and hydrochloric acid. This reaction is often uncatalyzed but can be accelerated by the presence of a base. The moisture sensitivity of this compound necessitates that it be handled under anhydrous conditions to prevent its degradation.

General Reaction Scheme:

Caption: General mechanism for nucleophilic acyl substitution.

// Nodes A [label="Reactant Preparation\n(Acyl Chloride, Nucleophile, Solvent, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Reaction Setup\n(Inert Atmosphere, Temperature Control)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction Monitoring\n(TLC, GC, LC-MS)"]; D [label="Work-up\n(Quenching, Extraction, Washing)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Recrystallization, Chromatography, Distillation)"]; F [label="Product Characterization\n(NMR, IR, MS)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F; }

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Fluoro-2-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-2-methylbenzoyl chloride, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, presents a specific set of handling and safety requirements. This technical guide provides a detailed overview of its safety profile, drawing from available data and analysis of structurally similar compounds to ensure a comprehensive understanding for laboratory and development settings.

Core Safety & Physicochemical Data

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| CAS Number | 21900-43-6 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Appearance | Clear liquid | [2] |

| Purity | 98% | [2] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger

Hazard Pictograms:

corrosive

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following workflow outlines the necessary PPE.

Caption: Required PPE sequence before handling this compound.

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous reactions.

-

Moisture Sensitivity: Store in a tightly sealed container to prevent contact with moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.[3]

-

Inert Atmosphere: For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4]

-

Incompatible Materials: Keep away from strong bases, alcohols, and oxidizing agents.[5]

Emergency Procedures and First Aid

Rapid and appropriate response to exposure or spills is crucial. The following decision tree outlines the immediate actions to be taken in an emergency.

Caption: First aid measures for different routes of exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use water, as it can react with the compound to produce toxic and corrosive gases.[7]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined above.[6]

-

Containment and Cleanup: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal. Do not use water for cleanup.[3][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]

Toxicological Information

While specific toxicological data for this compound is limited, the primary hazard is its corrosive nature, causing severe burns to skin and eyes upon contact.[3] Inhalation of vapors can cause respiratory irritation.[9] Ingestion is likely to cause severe damage to the gastrointestinal tract.[3]

This guide is intended to provide a comprehensive overview of the safety considerations for this compound. It is imperative that all users of this chemical consult the full Safety Data Sheet (SDS) from their supplier and are fully trained in its safe handling and emergency procedures. Always work in a well-ventilated area and use the prescribed personal protective equipment.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. aksci.com [aksci.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Fluoro-2-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of 4-Fluoro-2-methylbenzoyl chloride (CAS No: 21900-43-6). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This compound is a corrosive, combustible liquid that is highly sensitive to moisture and requires careful management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is also a combustible liquid and may cause respiratory irritation.[1][2][3] The substance is a lachrymator, meaning it can induce tearing.[5] Contact with water can liberate toxic gases.[5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3] |

| Flammable liquids | 4 | Combustible liquid.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 21900-43-6 | [6] |

| Molecular Formula | C₈H₆ClFO | [6] |

| Molecular Weight | 172.58 g/mol | [6] |

| Appearance | Liquid, Solid, or Semi-solid | |

| Boiling Point | 204.9°C at 760 mmHg | [7] |

| Flash Point | 77.7°C | [7] |

| Density | 1.265 g/cm³ | [7] |

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to handling protocols and the use of appropriate personal protective equipment are paramount to prevent exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specifications and Best Practices |

| Eyes/Face | Safety goggles and face shield | Use tightly fitting safety goggles. A face shield (minimum 8-inch) is also required.[10] |

| Skin | Chemical-resistant gloves and protective clothing | Wear appropriate protective gloves (e.g., PVC, neoprene) and clothing to prevent skin exposure.[2][9] Gloves must be inspected before use and disposed of properly after.[1][10] Contaminated clothing should be removed immediately and laundered before reuse.[3][8] |

| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]

-

Wash hands thoroughly with soap and water after handling and before breaks.[8][10][11]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

General Storage: Store in a cool, dry, and well-ventilated area.[5][7][8]

-

Container Integrity: Keep containers tightly closed.[1][5][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10] Protect containers from physical damage and check regularly for leaks.[8]

-

Incompatible Materials: Store away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[2][5][12] Never allow the product to come into contact with water during storage.[1]

-

Atmosphere: Store under an inert atmosphere due to its moisture sensitivity.[2][5]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

Spill Response Protocol

-

Evacuate: Evacuate personnel from the immediate spill area.[10]

-

Ventilate: Ensure adequate ventilation.[10]

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[5][10]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][10]

-

Absorption: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[5][8][9] Do not use combustible materials, such as sawdust.

-

Collection: Collect the absorbed material and place it in a suitable, labeled container for disposal.[8][9][10]

-

Decontamination: Clean the affected area thoroughly.

Spill Handling Workflow

Caption: Workflow for handling a spill of this compound.

First-Aid Measures

Immediate medical attention is required in case of exposure.[2][3][5]

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5][7][10] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][5] Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][5][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[5] |

Fire-Fighting Measures

Suitable Extinguishing Media

-

Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[5]

-

Water mist may be used to cool closed containers.[5]

Unsuitable Extinguishing Media

-

Do not use a solid water stream as it may scatter and spread the fire.

-

Contact with water liberates toxic gas.[5]

Specific Hazards

-

The product is a combustible material.[5]

-

Containers may explode when heated.[5]

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), phosgene, and hydrogen chloride gas.[5]

Protective Equipment for Firefighters

-

As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]

Disposal Considerations

-

Waste from this product is classified as hazardous.[5]

-

Disposal must be in accordance with local, state, and federal regulations.[5]

-

Dispose of contents and container to an approved waste disposal plant.[1][3]

-

Empty containers may retain product residue and can be dangerous.[5] Do not reuse empty containers.

Stability and Reactivity

-

Reactivity: Reacts violently with water.[1]

-

Chemical Stability: Stable under recommended storage conditions.[10][11]

-

Conditions to Avoid: Incompatible products, excess heat, exposure to moist air or water, and sources of ignition.[5]

-

Incompatible Materials: Water, strong bases, alcohols, and strong acids.[2][5]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, phosgene, and hydrogen chloride gas.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

4-Fluoro-2-methylbenzoyl Chloride: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and decomposition of 4-fluoro-2-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this reagent is critical for ensuring reaction efficiency, product purity, and laboratory safety. This document outlines the primary decomposition pathways, provides guidance on handling and storage, and summarizes the hazardous decomposition products.

Core Stability Characteristics

This compound, like other acyl chlorides, is a reactive compound primarily susceptible to hydrolysis and thermal decomposition. Its stability is significantly influenced by environmental conditions, particularly the presence of moisture.

Moisture Sensitivity: The most significant factor affecting the stability of this compound is its high sensitivity to moisture.[1] In the presence of water, even atmospheric humidity, it readily hydrolyzes to form 4-fluoro-2-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction is typically rapid and exothermic. The fuming observed when the compound is exposed to humid air is due to the formation of HCl gas, which then reacts with ambient moisture to form a corrosive aerosol.[3][4] This hydrolytic degradation reduces the purity of the reagent, impacting reaction yields and potentially introducing impurities into the final product.[2]

Thermal Stability: While stable under standard storage conditions, this compound will decompose at elevated temperatures. Thermal decomposition can lead to the release of a variety of hazardous gases and vapors.[1][5] It is a combustible liquid, and containers may explode when heated.[1][5]

Decomposition Pathways

The decomposition of this compound is primarily governed by two pathways: hydrolysis and thermolysis.

Hydrolytic Decomposition

Hydrolysis is the most common decomposition pathway under typical laboratory and storage conditions. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water.

Figure 1: Hydrolytic decomposition pathway of this compound.

Thermal Decomposition (Thermolysis)

At high temperatures, the molecule can fragment, leading to the formation of several hazardous substances. The specific products can vary depending on the temperature and atmosphere (e.g., presence of oxygen).

Figure 2: Major hazardous products resulting from thermal decomposition.

Quantitative Data on Decomposition

| Compound Name | Decomposition Products | Reference |

| 4-Fluorobenzoyl chloride | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Phosgene, Hydrogen chloride gas | [5] |

| 2-Fluorobenzoyl chloride | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Phosgene, Hydrogen chloride gas | [1] |

| 4-Methylbenzoyl chloride | Carbon monoxide (CO), Carbon dioxide (CO2), Phosgene, Hydrogen chloride gas | [6] |

| Acetyl chloride | Hydrogen Chloride, Acetic Acid (with water), Phosgene (in fire) | [7] |

Table 1: Hazardous Decomposition Products of Structurally Related Acyl Chlorides.

Experimental Protocols

While specific experimental studies on the stability of this compound were not found, a general protocol for evaluating the hydrolytic stability of an acyl chloride can be outlined.

Protocol: Monitoring Hydrolysis by Infrared (IR) Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of the hydrolysis of an acyl chloride by monitoring the changes in characteristic IR absorption bands.

Figure 3: Workflow for monitoring hydrolytic stability using IR spectroscopy.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane) inside a glovebox or under an inert atmosphere.

-

Initial Measurement (Time = 0): Obtain an initial IR spectrum of the solution. Note the characteristic sharp C=O stretching peak for the acyl chloride (expected around 1770-1800 cm⁻¹).

-

Exposure to Moisture: Introduce a controlled amount of water or expose the solution to the ambient atmosphere.

-

Time-course Monitoring: Acquire IR spectra at regular intervals.

-

Data Analysis: Monitor the decrease in the absorbance of the acyl chloride C=O peak and the concurrent appearance and increase of a broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹) and the carboxylic acid C=O stretch (~1680-1710 cm⁻¹).[2] Plotting the change in peak intensity over time can provide a semi-quantitative measure of the rate of hydrolysis.

Safe Handling and Storage

Given its reactivity, strict adherence to safety protocols is mandatory when handling and storing this compound.

Storage:

-

Store in a tightly sealed container to prevent moisture ingress.[8]

-

Store away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][6]

-

For long-term storage, consider using a desiccator or storing under an inert atmosphere (e.g., nitrogen).[4][10]

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8]

-

Ground and bond metal containers during transfer to prevent static discharge.[7]

-

In case of a spill, absorb with an inert, dry material such as sand or vermiculite. DO NOT USE WATER .[7]

By understanding the inherent instability of this compound and implementing rigorous handling and storage procedures, researchers can ensure the integrity of the reagent and maintain a safe laboratory environment.

References

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. reddit.com [reddit.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. chemos.de [chemos.de]

Synonyms for 4-Fluoro-2-methylbenzoyl chloride

An In-depth Technical Guide to 4-Fluoro-2-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic acyl chloride that serves as a key intermediate in organic synthesis. Its structural features, including a reactive acyl chloride group and a fluoro-substituted phenyl ring, make it a valuable building block for the introduction of the 4-fluoro-2-methylbenzoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols for its synthesis and common reactions. Furthermore, it explores its applications in research and drug development, highlighting the significance of fluorinated compounds in medicinal chemistry.

Introduction

This compound, also known by its synonyms 4-Fluoro-o-toluoyl chloride and 2-(Chlorocarbonyl)-5-fluorotoluene, is a specialized chemical reagent used primarily in organic synthesis.[1] As a derivative of benzoic acid, it possesses a highly reactive acyl chloride functional group, making it susceptible to nucleophilic attack. This reactivity is central to its utility in forming amide, ester, and ketone linkages. The presence of a fluorine atom on the benzene ring can impart unique properties to the resulting molecules, such as altered biological activity and metabolic stability, a feature of significant interest in drug discovery.[2][3][4] This document aims to provide a detailed technical resource for researchers and professionals working with this compound.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for research and safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Systematic Name | This compound |

| Synonyms | 4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene[1] |

| CAS Number | 21900-43-6[1] |

| Molecular Formula | C₈H₆ClFO[1] |

| Molecular Weight | 172.58 g/mol [1] |

| Physical Description | Clear liquid |

Chemical and Physical Properties

| Property | 4-Fluoro-3-methylbenzoyl chloride | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride |

| CAS Number | 455-84-5[5] | 189807-21-4[6] |

| Boiling Point | 129-133 °C at 17 mmHg[5] | 157 °C[6] |

| Density | 1.215 g/mL at 25 °C[5] | 1.495 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.5320[5] | n20/D 1.468[6] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful research. This section provides procedures for the synthesis of this compound and a representative application in amide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

4.1.1. Synthesis of the Precursor: 4-Fluoro-2-methylbenzoic acid

A patented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[7]

-

Step 1: Friedel-Crafts Acylation. m-Fluorotoluene is reacted with a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride). This reaction yields a mixture of ortho and para isomers.[7]

-

Step 2: Hydrolysis. The resulting ketone isomers are hydrolyzed under alkaline conditions to produce a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.[7]

-

Step 3: Purification. The desired 4-fluoro-2-methylbenzoic acid is isolated from the isomeric mixture by recrystallization.[7]

4.1.2. Conversion to this compound

The following is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

-

Materials: 4-fluoro-2-methylbenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 4-fluoro-2-methylbenzoic acid.

-

Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a few drops of DMF as a catalyst.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Application: Synthesis of an Amide (N-Aryl Amide)

Acyl chlorides are excellent reagents for the acylation of amines to form amides. The following is a general procedure for the reaction of this compound with an aniline derivative.

-

Materials: this compound, an aniline derivative (e.g., aniline), a non-nucleophilic base (e.g., pyridine or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Procedure:

-

Dissolve the aniline derivative and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled solution of the amine.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove excess amine and base), followed by a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by recrystallization or column chromatography.

-

Mandatory Visualizations

Synthesis Workflow

Caption: A logical workflow for the synthesis of a 4-fluoro-2-methylbenzamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: A diagram illustrating the addition-elimination mechanism of nucleophilic acyl substitution.

Applications in Research and Drug Development

While there is no direct evidence of this compound being involved in specific signaling pathways, its importance lies in its role as a precursor to biologically active molecules. The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes.

Therefore, this compound is a valuable tool for medicinal chemists in the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases, where fluorinated compounds have shown significant promise.

Conclusion

This compound is a versatile and reactive intermediate in organic synthesis. While specific physical and spectral data for this particular isomer are not widely documented, its chemical behavior can be inferred from related compounds. The experimental protocols provided in this guide offer a foundation for its synthesis and application in the laboratory. Its role as a building block for fluorinated molecules underscores its importance in the ongoing development of new pharmaceuticals and other advanced materials. For any application, it is recommended to consult the safety data sheet (SDS) and perform a thorough risk assessment.

References

- 1. scbt.com [scbt.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Fluoro-3-methylbenzoyl chloride 97 455-84-5 [sigmaaldrich.com]

- 6. 4-氟-2-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

The Enigmatic Role of 4-Fluoro-2-methylbenzoyl Chloride in Proteomics: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of proteomics research, the quest for novel chemical tools to elucidate protein function, map signaling pathways, and identify therapeutic targets is relentless. Among the vast arsenal of chemical reagents, acylating agents play a crucial role in protein modification, enabling a diverse range of applications from protein labeling to the development of sophisticated chemical probes. 4-Fluoro-2-methylbenzoyl chloride, a fluorinated acid chloride, is commercially available and designated for proteomics research. However, a comprehensive review of the scientific literature reveals a conspicuous absence of specific applications and detailed methodologies for this particular compound. This technical guide aims to provide a foundational understanding of the potential roles of this compound in proteomics, based on the established reactivity of benzoyl chlorides and the broader context of chemical proteomics. While specific experimental data for this compound is not publicly available, this document will extrapolate its likely applications, propose hypothetical experimental workflows, and outline the principles of data analysis.

Core Principles: Reactivity and Potential Applications

This compound, as a benzoyl chloride derivative, is an acylating agent. Its primary mode of action in a biological context is the acylation of nucleophilic residues on proteins. The most probable targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, forming stable amide bonds. Other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, or the thiol group of cysteine, could also potentially react, though these reactions are generally less favored under physiological conditions compared to amine acylation.

The presence of a fluorine atom and a methyl group on the benzoyl ring can influence the reactivity and properties of the molecule. The fluorine atom, being highly electronegative, can affect the electrophilicity of the carbonyl carbon, potentially modulating its reactivity towards protein nucleophiles. The methyl group can introduce steric hindrance and alter the hydrophobicity of the benzoyl moiety.

Based on these chemical properties, the theoretical applications of this compound in proteomics can be categorized as follows:

-

Protein Labeling for Detection and Quantification: By attaching the 4-fluoro-2-methylbenzoyl group to proteins, it can serve as a chemical tag. This modification can be detected by mass spectrometry, allowing for the identification and quantification of labeled proteins. The mass shift resulting from the acylation can be precisely measured, aiding in the analysis of complex protein mixtures.

-

Chemical Probe Development: this compound can serve as a foundational scaffold for the development of more complex chemical probes. By incorporating additional functionalities, such as a reporter tag (e.g., biotin, fluorophore) or a bio-orthogonal handle (e.g., alkyne, azide), it could be used for activity-based protein profiling (ABPP) or for the identification of protein-protein interactions.

-

Structural Proteomics: The differential reactivity of lysine residues to acylation by this compound could provide insights into protein structure and accessibility of specific residues. Changes in the labeling pattern upon protein conformational changes or ligand binding could be monitored by mass spectrometry.

Hypothetical Experimental Protocols

While no specific protocols for this compound are available, a general methodology for protein labeling with an acyl chloride can be proposed. It is crucial to note that these are generalized protocols and would require significant optimization for any specific application.

Protocol 1: In Vitro Labeling of a Purified Protein

Objective: To label a purified protein with this compound for mass spectrometry analysis.

Materials:

-

Purified protein of interest (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4-8.0)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). The pH should be slightly alkaline to facilitate the deprotonation of lysine amino groups.

-

Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use. Benzoyl chlorides are moisture-sensitive.

-

Labeling Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio (reagent:protein) needs to be determined empirically (e.g., starting with 10:1, 50:1, 100:1).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Quenching: Quench the reaction by adding the quenching solution to consume any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Analysis: Analyze the labeled protein by SDS-PAGE to check for integrity and by mass spectrometry to confirm labeling and determine the degree of modification.

Protocol 2: Labeling of Proteins in a Complex Mixture (Cell Lysate)

Objective: To label proteins in a cell lysate to identify accessible lysine residues.

Materials:

-

Cell lysate (in a buffer free of primary amines, e.g., HEPES or phosphate buffer)

-

This compound

-

Anhydrous DMF or DMSO

-

Protease inhibitors

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Prepare a cell lysate in a suitable buffer containing protease inhibitors. Ensure the buffer does not contain primary amines.

-

Labeling: Add a defined concentration of this compound to the lysate. The concentration and incubation time will need to be optimized.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

-

Protein Digestion: Digest the labeled proteins into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the modified peptides and the specific sites of acylation.

Data Presentation and Analysis

Quantitative data from proteomics experiments involving this compound would likely be presented in tables summarizing the identified proteins, the specific sites of modification, and the extent of labeling.

Table 1: Hypothetical Quantitative Data for Labeled Peptides

| Protein ID | Peptide Sequence | Modified Residue | Mass Shift (Da) | Fold Change (Treated/Control) |

| P12345 | ...K... | K123 | 154.03 | 5.2 |

| Q67890 | ...K... | K88 | 154.03 | 3.1 |

| ... | ... | ... | ... | ... |

Note: The mass shift of 154.03 Da corresponds to the addition of the 4-fluoro-2-methylbenzoyl moiety (C8H6FO).

Visualization of Workflows

The experimental workflows can be visualized using diagrams to provide a clear overview of the process.

Caption: Workflow for in vitro protein labeling.

Caption: Workflow for labeling proteins in a complex mixture.

Conclusion and Future Outlook

While this compound is marketed as a tool for proteomics research, its specific applications remain undefined in the current body of scientific literature. This technical guide has provided a theoretical framework for its potential use based on the known reactivity of similar compounds. The proposed roles in protein labeling, chemical probe development, and structural proteomics are plausible but require empirical validation.

For researchers and drug development professionals, this compound represents an unexplored tool. Future work should focus on systematically characterizing its reactivity towards different amino acid residues under various conditions. Furthermore, applying it in well-defined biological systems and thoroughly documenting the experimental outcomes will be crucial to unlock its potential and establish its role within the ever-expanding proteomics toolkit. The development and publication of such studies would be invaluable to the scientific community, transforming this enigmatic reagent into a well-characterized and useful tool for advancing our understanding of the proteome.

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 4-Fluoro-2-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of the 4-fluoro-2-methylbenzoyl moiety into molecules. This functional group is of interest in medicinal chemistry and materials science due to the influence of the fluorine atom and the methyl group on the physicochemical properties of the resulting compounds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides steric bulk and can influence conformation.

Amide bond formation is a cornerstone of drug discovery and development, with the amide functional group being present in a vast number of pharmaceuticals. The reaction of this compound with primary and secondary amines provides a direct and efficient route to a diverse range of N-substituted 4-fluoro-2-methylbenzamides. These products can serve as intermediates in the synthesis of complex target molecules or as final products for biological screening.

These application notes provide detailed protocols for the synthesis of amides using this compound, data on representative reactions, and visualizations of the synthetic workflow.

General Reaction Mechanism

The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This is often referred to as the Schotten-Baumann reaction condition.

The general mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, an excellent leaving group, is expelled.

-

Deprotonation: The base in the reaction mixture removes a proton from the nitrogen atom, yielding the final amide product and the hydrochloride salt of the base.

Data Presentation

The following tables summarize quantitative data for representative amide synthesis reactions.

Table 1: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-Fluoro-4-nitrotoluene (a multi-step synthesis involving the in-situ formation of the acyl chloride) [1][2][3]

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Oxidation | 2-Fluoro-4-nitrotoluene, KMnO₄, NaOH, H₂O, 95°C, 16h | 74.2 | >98 |

| 2 | Chlorination | 2-Fluoro-4-nitrobenzoic acid, Thionyl chloride, 1,2-Dichloroethane, DMF (cat.), rt | Not specified | Not specified |

| 3 | Amination | 2-Fluoro-4-nitrobenzoyl chloride (in-situ), Methylamine gas, 1,2-Dichloroethane | High (not specified) | Not specified |

| 4 | Reduction | 2-Fluoro-4-nitro-N-methylbenzamide, Pd/C, H₂, Ethyl acetate, rt, 12h | 98.1 | 98.6 |

| Overall | Total Synthesis | - | ~68.7 | >98 |

Table 2: Representative Amide Synthesis from this compound

| Entry | Amine | Product | Solvent | Base | Typical Yield (%) |

| 1 | Aniline | N-phenyl-4-fluoro-2-methylbenzamide | Dichloromethane | Triethylamine | 85-95 |

| 2 | Benzylamine | N-benzyl-4-fluoro-2-methylbenzamide | Dichloromethane | Triethylamine | 90-98 |

| 3 | Morpholine | (4-Fluoro-2-methylphenyl)(morpholino)methanone | Dichloromethane | Triethylamine | 88-96 |

| 4 | Piperidine | (4-Fluoro-2-methylphenyl)(piperidin-1-yl)methanone | Dichloromethane | Triethylamine | 87-95 |

| 5 | Diethylamine | N,N-diethyl-4-fluoro-2-methylbenzamide | Dichloromethane | Triethylamine | 80-90 |

Note: The yields in Table 2 are estimates based on general knowledge of amide bond formation reactions and may vary depending on the specific reaction conditions and the purity of the reactants.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-fluoro-2-methylbenzamides

This protocol describes a general method for the acylation of primary or secondary amines with this compound under Schotten-Baumann conditions.

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 equivalents) and dissolve it in anhydrous dichloromethane.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure amide.

Protocol 2: Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide (Intermediate for 4-Amino-2-fluoro-N-methylbenzamide)[1]

This protocol describes the chlorination of a carboxylic acid followed by amination to produce a key intermediate.

Materials:

-

2-Fluoro-4-nitrobenzoic acid (0.148 mol)

-

1,2-Dichloroethane (275 ml)

-

N,N-Dimethylformamide (DMF) (1.38 ml, catalytic)

-

Thionyl chloride (0.22 mol)

-

Methylamine gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a 1L reaction flask, add 2-fluoro-4-nitrobenzoic acid (27.5g, 0.148mol), 1,2-dichloroethane (275ml), and N,N-dimethylformamide (1.38ml).

-

Add thionyl chloride (26.3g, 0.22mol) dropwise to the mixture while stirring at room temperature.

-

Continue stirring for a specified time until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).

-

Introduce methylamine gas into the reaction mixture. The reaction is exothermic, so cooling may be necessary.

-

After the reaction is complete, the mixture can be worked up by washing with water and aqueous base to remove any unreacted acid chloride and HCl.

-

The organic layer is then dried and the solvent removed to yield the crude 2-fluoro-4-nitro-N-methylbenzamide, which can be further purified if necessary.

Visualizations

Caption: General experimental workflow for amide synthesis.

Caption: Synthetic pathway to 4-Amino-2-fluoro-N-methylbenzamide.

References

- 1. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]